molecular formula C18H22N4O2 B12265648 N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide

Cat. No.: B12265648
M. Wt: 326.4 g/mol
InChI Key: UMTIEPILMSQUGJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a naphthyridine core, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide typically involves multi-step reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, may enhance its stability and binding affinity to molecular targets .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-cyclopropyl-4-(5,7-dimethyl-1,8-naphthyridin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-11-9-12(2)19-17-14(11)5-6-16(21-17)22-7-8-24-15(10-22)18(23)20-13-3-4-13/h5-6,9,13,15H,3-4,7-8,10H2,1-2H3,(H,20,23)

InChI Key

UMTIEPILMSQUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCOC(C3)C(=O)NC4CC4)C

Origin of Product

United States

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